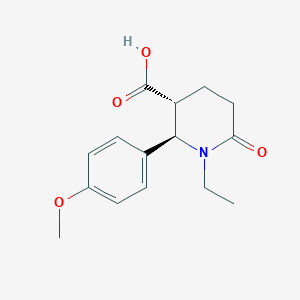

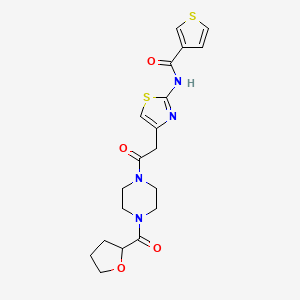

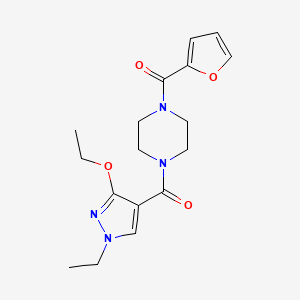

![molecular formula C20H19FN2O3S B2372057 (Z)-4-acétyl-N-(3-(2-éthoxyéthyl)-6-fluoro-benzo[d]thiazol-2(3H)-ylidène)benzamide CAS No. 865162-99-8](/img/structure/B2372057.png)

(Z)-4-acétyl-N-(3-(2-éthoxyéthyl)-6-fluoro-benzo[d]thiazol-2(3H)-ylidène)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H19FN2O3S and its molecular weight is 386.44. The purity is usually 95%.

BenchChem offers high-quality (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

Les composés benzothiazoliques ont été synthétisés et criblés pour leurs activités antibactériennes in vitro contre diverses bactéries telles que S. aureus, B. subtilis, E. coli et K. pneumoniae . Ils ont montré une activité modérée à bonne .

Propriétés anti-inflammatoires et analgésiques

Des dérivés benzothiazoliques ont été synthétisés et évalués pour leurs activités anti-inflammatoires et analgésiques . Certains des composés synthétisés ont montré des activités anti-inflammatoires et analgésiques significatives .

Activité antidépressive

De nouveaux dérivés benzothiazoliques ont été synthétisés et étudiés pour leur activité antidépressive potentielle en utilisant le test de nage forcée (FST) .

Effet anticonvulsivant

Les mêmes dérivés benzothiazoliques ont également été étudiés pour leur effet anticonvulsivant potentiel en utilisant le test de convulsion électrochoc maximale (MES) .

Synthèse d'autres composés

Les composés benzothiazoliques ont été utilisés dans la synthèse d'autres composés tels que les 1,4-disubstitués 1,2,3-triazoles et le 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole .

Inhibition de la biosynthèse des prostaglandines

L'activité anti-inflammatoire des AINS est principalement médiée par l'inhibition de la biosynthèse des prostaglandines . Des dérivés benzothiazoliques ont été utilisés dans le développement de nouveaux AINS .

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as 4-acetyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide, are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD), with AChE involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions, and MAO-B involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .

Mode of Action

This compound acts as a dual inhibitor of AChE and MAO-B . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . By inhibiting MAO-B, it prevents the degradation of dopamine, thereby increasing its levels and potentially improving mood and cognitive function .

Biochemical Pathways

The inhibition of AChE and MAO-B by this compound affects several biochemical pathways. Increased acetylcholine levels can enhance cholinergic transmission, which is often impaired in AD . Increased dopamine levels can improve mood and cognitive function, which are often affected in AD . Additionally, this compound may also prevent the formation of beta-amyloid plaques, which are a hallmark of AD .

Pharmacokinetics

Its ability to inhibit ache and mao-b suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating ad .

Result of Action

The molecular and cellular effects of this compound’s action include increased levels of acetylcholine and dopamine, enhanced cholinergic transmission, improved mood and cognitive function, and potentially reduced formation of beta-amyloid plaques . These effects could contribute to its potential therapeutic benefits in AD .

Propriétés

IUPAC Name |

4-acetyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c1-3-26-11-10-23-17-9-8-16(21)12-18(17)27-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJFDGGTMSABGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

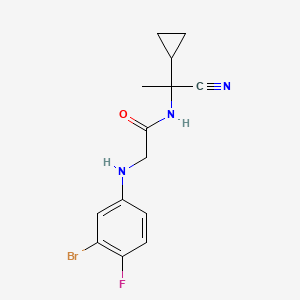

![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)

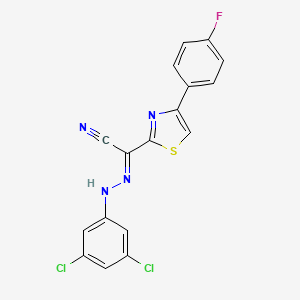

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)

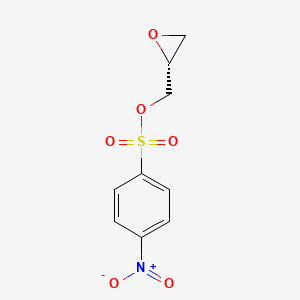

![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)